![molecular formula C27H27N3O4 B2879567 2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(3,4-dimethoxyphenyl)acetamide CAS No. 899970-80-0](/img/structure/B2879567.png)
2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(3,4-dimethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antiviral and Neuroprotective Applications
A study by Ghosh et al. (2008) reported on a novel anilidoquinoline derivative, showing significant antiviral and antiapoptotic effects in vitro. This compound demonstrated a considerable decrease in viral load and an increase in survival rates in mice infected with the Japanese encephalitis virus, indicating its potential for treating viral infections and its neuroprotective properties Ghosh et al., 2008.
Structural and Fluorescence Applications
Karmakar et al. (2007) explored the structural aspects of amide-containing isoquinoline derivatives. The study found that these compounds form gels and crystalline salts with mineral acids, and exhibit enhanced fluorescence emission, suggesting applications in material science and possibly in fluorescent labeling Karmakar et al., 2007.
Antitumor Activity
A novel series of 3-benzyl-substituted-4(3H)-quinazolinones, designed and synthesized by Al-Suwaidan et al. (2016), showed remarkable broad-spectrum antitumor activity. These findings highlight the potential of similar compounds in developing new anticancer therapies Al-Suwaidan et al., 2016.
Analgesic and Anti-inflammatory Activities
The design and synthesis of quinazolinyl acetamides by Alagarsamy et al. (2015) revealed compounds with potent analgesic and anti-inflammatory activities, offering insights into the development of new pain relief and anti-inflammatory drugs Alagarsamy et al., 2015.
Antimicrobial Activity
Research by Habib et al. (2012) on novel quinazolinone derivatives demonstrated significant antimicrobial activity, suggesting the potential use of these compounds in combating bacterial and fungal infections Habib et al., 2012.
Propiedades
IUPAC Name |
2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O4/c1-18-9-10-19-14-20(16-28-21-7-5-4-6-8-21)27(32)30(23(19)13-18)17-26(31)29-22-11-12-24(33-2)25(15-22)34-3/h4-15,28H,16-17H2,1-3H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVRGQHUICSUYPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2CC(=O)NC3=CC(=C(C=C3)OC)OC)CNC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2879485.png)
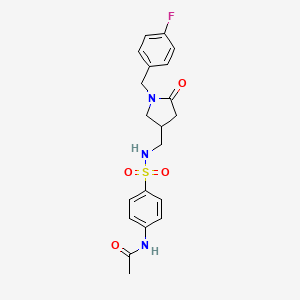
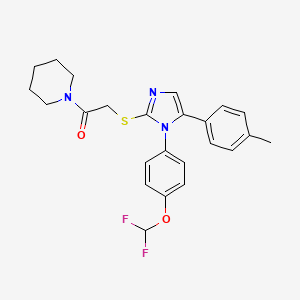
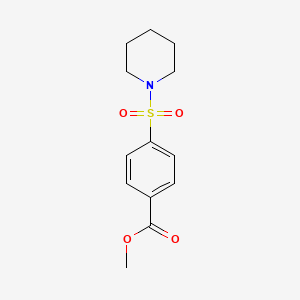

![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2879495.png)
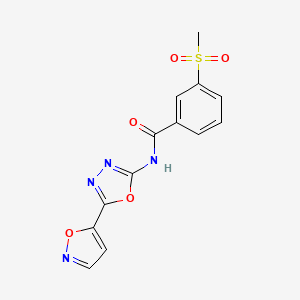

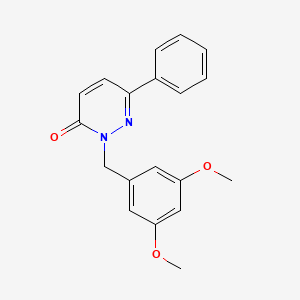
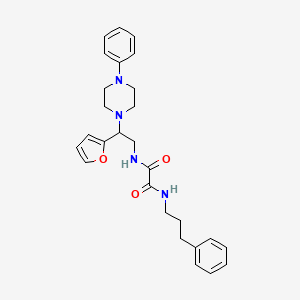
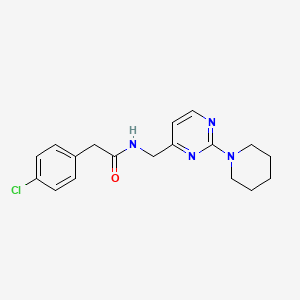

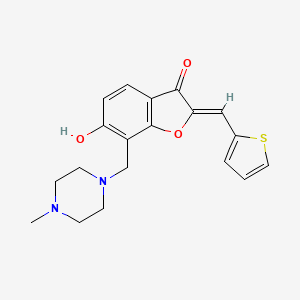
![(2Z)-6-methoxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2879507.png)